1H-Pyrido[3,2-D][1,2]thiazine
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Overview
Description
1H-Pyrido[3,2-D][1,2]thiazine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido[3,2-D][1,2]thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with carbon disulfide and an alkyl halide, followed by cyclization to form the thiazine ring . The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol or dimethylformamide.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrido[3,2-D][1,2]thiazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the thiazine ring .
Scientific Research Applications
1H-Pyrido[3,2-D][1,2]thiazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which 1H-Pyrido[3,2-D][1,2]thiazine exerts its effects involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and the biological target .
Comparison with Similar Compounds
1H-Pyrido[3,2-D][1,2]thiazine can be compared with other similar compounds, such as:
Pyrido[2,3-D]pyrimidine: Known for its anticancer properties and enzyme inhibition capabilities.
Imidazo[2,1-B][1,3]thiazine: Known for its bioactive properties and applications in medicinal chemistry.
Pyridazine and Pyridazinone Derivatives: Known for their wide range of pharmacological activities, including antimicrobial and anticancer properties.
These compounds share structural similarities but differ in their specific chemical properties and applications, highlighting the unique aspects of this compound.
Properties
CAS No. |
656231-34-4 |
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Molecular Formula |
C7H6N2S |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
6H-pyrido[3,2-d]thiazine |
InChI |
InChI=1S/C7H6N2S/c1-2-6-4-9-10-5-7(6)8-3-1/h1-5,9H |
InChI Key |
LVNPVXMREKFHJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CNSC=C2N=C1 |
Origin of Product |
United States |
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